molecular formula C8H4Cl4N2 B1585570 5-Chloro-2-(trichloromethyl)benzimidazole CAS No. 3584-66-5

5-Chloro-2-(trichloromethyl)benzimidazole

Cat. No.: B1585570
CAS No.: 3584-66-5
M. Wt: 269.9 g/mol
InChI Key: SIZGSKQSWJIWFP-UHFFFAOYSA-N
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Description

Significance of Halogenated Benzimidazole (B57391) Scaffolds in Modern Chemical Science

The incorporation of halogen atoms into the benzimidazole core is a critical strategy in modern chemical science, particularly in drug design and the development of new materials. nih.gov Halogenation can significantly alter the physicochemical properties of the parent molecule. For instance, the introduction of a chlorine atom, as seen in the 5-position of the target compound, can modulate electronic properties and enhance binding interactions with biological targets. Furthermore, the trifluoromethyl group (-CF₃), a close relative of the trichloromethyl group (-CCl₃), is known to increase lipophilicity and metabolic stability, properties that are highly desirable in pharmaceutical candidates.

The benzimidazole scaffold itself is adept at forming hydrogen bonds, π-π stacking interactions, and hydrophobic interactions, which allows its derivatives to bind effectively with a variety of macromolecules. nih.gov The addition of halogens, particularly in multiple positions, creates a unique electronic and steric profile that can lead to novel biological activities and applications. This has spurred extensive research into halogenated benzimidazoles for their potential as antimicrobial, anticancer, antiviral, and anthelmintic agents. nih.govnih.gov

Historical Context of Benzimidazole Research Relevant to Polychlorinated Analogues

The study of benzimidazole dates back to the late 19th century, with its first synthesis reported in 1872. researchgate.netresearchgate.net Since then, the development of synthetic methodologies for benzimidazole derivatives has been a major focus for organic chemists. researchgate.net Early methods often involved the condensation of o-phenylenediamines with carboxylic acids or their derivatives. rsc.org

The advent of modern synthetic techniques has enabled more complex substitutions, including the introduction of multiple halogen atoms. researchgate.net While the history of polychlorinated benzimidazoles specifically is not as extensively documented as that of compounds like polychlorinated biphenyls (PCBs), the general trajectory of organic synthesis in the 20th century shows a growing interest in creating molecules with tailored properties through halogenation. nih.govacs.org The synthesis of compounds like 5-Chloro-2-(trichloromethyl)benzimidazole represents the convergence of classical heterocyclic chemistry with modern approaches to creating highly functionalized molecules. The development of greener and more efficient synthetic routes continues to be an active area of research. researchgate.net

Current Research Landscape and Emerging Trends for this compound

Current research on this compound is centered on its unique chemical structure and potential applications as a specialized chemical intermediate and a subject of study in chemical biology. Detailed physicochemical properties of the compound have been well-characterized.

Physicochemical Properties of this compound

Property Value Source
CAS Number 3584-66-5 nih.govsigmaaldrich.comsigmaaldrich.com
Molecular Formula C₈H₄Cl₄N₂ nih.govsigmaaldrich.combldpharm.com
Molecular Weight 269.94 g/mol sigmaaldrich.comsigmaaldrich.com
IUPAC Name 5-Chloro-2-(trichloromethyl)-1H-benzimidazole nih.gov
Melting Point 223-224 °C (decomposes) sigmaaldrich.comsigmaaldrich.com
SMILES C1=CC2=C(C=C1Cl)NC(=N2)C(Cl)(Cl)Cl nih.gov

| InChI Key | SIZGSKQSWJIWFP-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

A notable investigation involving this compound explored its effect on the binding affinity between the human growth hormone (hGH) and the extracellular domain of its receptor (hGHbp). sigmaaldrich.comsigmaaldrich.com This type of research is crucial for understanding and potentially modulating protein-protein interactions, which are fundamental to many biological processes.

Emerging trends suggest that the compound is primarily utilized as a building block in organic synthesis. bldpharm.com Its reactive trichloromethyl group and chlorinated benzene (B151609) ring make it a versatile precursor for creating more complex benzimidazole derivatives. Research into related halogenated benzimidazoles, such as those with antifungal or anticancer properties, indicates potential future research directions for derivatives of this compound. researchgate.net

Interdisciplinary Research Perspectives on this compound

The interdisciplinary significance of this compound stems from the broad relevance of the benzimidazole scaffold. nih.gov

Medicinal Chemistry and Drug Discovery : Benzimidazoles are a cornerstone of many therapeutic agents. researchgate.netnih.gov While direct biological applications of this compound are not extensively reported, its structural features are of high interest. The study of its impact on the hGH-hGHbp interaction places it at the intersection of chemistry and biology, highlighting its potential as a tool compound to probe complex biological systems. sigmaaldrich.comsigmaaldrich.com Researchers are actively designing and synthesizing novel benzimidazole derivatives as inhibitors for various enzymes, such as human Pin1, which is implicated in cancer. nih.gov

Materials Science : Heterocyclic compounds, including benzimidazoles, are investigated for applications in organic electronics and polymer chemistry. The electronic properties conferred by the chlorinated aromatic system could be of interest for developing new materials with specific conductive or photophysical properties.

Synthetic Chemistry : The compound serves as a key intermediate in the synthesis of novel chemical entities. bldpharm.com The development of efficient and environmentally friendly methods to create and modify such polychlorinated heterocycles is an ongoing goal in green chemistry. researchgate.netrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-(trichloromethyl)-1H-benzimidazole
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InChI

InChI=1S/C8H4Cl4N2/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZGSKQSWJIWFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10189375
Record name 5-Chloro-2-(trichloromethyl)-1H-benzimidazole
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Molecular Weight

269.9 g/mol
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CAS No.

3584-66-5
Record name 6-Chloro-2-(trichloromethyl)-1H-benzimidazole
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Record name 5-Chloro-2-(trichloromethyl)-1H-benzimidazole
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Record name 5-Chloro-2-(trichloromethyl)-1H-benzimidazole
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Record name 5-chloro-2-(trichloromethyl)-1H-benzimidazole
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Record name 5-CHLORO-2-(TRICHLOROMETHYL)-1H-BENZIMIDAZOLE
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Synthetic Methodologies and Reaction Pathways of 5 Chloro 2 Trichloromethyl Benzimidazole

Established Synthetic Routes for 5-Chloro-2-(trichloromethyl)benzimidazole

Conventional synthetic methods for benzimidazole (B57391) derivatives have been well-established for decades. These routes often involve high temperatures, extended reaction times, and the use of strong acids or catalysts to facilitate the crucial cyclization step.

Cyclization Reactions Involving Substituted Phenylenediamines

The cornerstone of benzimidazole synthesis is the reaction between an o-phenylenediamine (B120857) and a carboxylic acid or its equivalent. For the synthesis of the target molecule, the specific starting material is 4-chloro-o-phenylenediamine. nih.gov This diamine possesses a chlorine substituent that will be at the 5-position in the final benzimidazole ring system.

The classical Phillips-Ladenburg synthesis involves the condensation of the substituted o-phenylenediamine with a suitable carboxylic acid under harsh conditions. In this case, reacting 4-chloro-o-phenylenediamine with trichloroacetic acid and heating in the presence of a dehydrating agent like polyphosphoric acid or 4M hydrochloric acid would lead to the formation of the desired product. researchgate.net The reaction proceeds through the initial formation of an N-acyl-o-phenylenediamine intermediate, which then undergoes intramolecular cyclization via the elimination of a water molecule to form the imidazole (B134444) ring.

Table 1: Reactants for the Synthesis of this compound via Phenylenediamine Cyclization

Reactant 1Reactant 2Key ConditionProduct
4-Chloro-o-phenylenediamineTrichloroacetic AcidAcid catalyst (e.g., PPA, HCl), HeatThis compound

Utilization of Trichloroacetic Acid Derivatives in Synthesis

To circumvent the often harsh conditions required when using trichloroacetic acid directly, more reactive derivatives can be employed. A notable example involves the use of methyl 2,2,2-trichloroacetimidate. This reagent readily reacts with o-phenylenediamines in a solvent like acetic acid at room temperature.

In this method, the reaction of 4-chloro-o-phenylenediamine with methyl 2,2,2-trichloroacetimidate would proceed via a cyclocondensation mechanism. This pathway is often more efficient and proceeds under milder conditions than the direct use of the corresponding carboxylic acid, leading to higher yields of the final benzimidazole product.

Role of Specific Catalysts in Conventional Synthesis

Catalysts are crucial in overcoming the activation energy barrier for the intramolecular cyclization step in conventional benzimidazole synthesis. Mineral acids such as hydrochloric acid (HCl) and dehydrating agents like polyphosphoric acid (PPA) are commonly used. sphinxsai.com These catalysts protonate the carbonyl group of the intermediate amide, making the carbon more electrophilic and susceptible to nucleophilic attack by the second amino group on the phenylenediamine ring.

In some cases, metal catalysts have also been employed to facilitate benzimidazole formation. While more commonly associated with cross-coupling reactions to form N-substituted benzimidazoles, certain copper catalysts can play a role in the intramolecular N-arylation process, although this is less common for the direct synthesis from phenylenediamines and carboxylic acids. rsc.org The choice of catalyst can significantly influence reaction time and yield.

Novel and Green Chemistry Approaches in this compound Synthesis

In response to the growing demand for environmentally benign chemical processes, green chemistry principles have been applied to the synthesis of benzimidazoles. chemmethod.comchemmethod.com These methods focus on reducing energy consumption, minimizing waste, and avoiding hazardous solvents and reagents.

Microwave-Assisted Synthetic Procedures for Benzimidazole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net For the synthesis of benzimidazole derivatives, microwave irradiation offers significant advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), improved yields, and cleaner reaction profiles. ijprajournal.commdpi.comscilit.com

This technique can be applied to the condensation of 4-chloro-o-phenylenediamine with trichloroacetic acid or its derivatives. The reaction can often be performed under solvent-free conditions or using green solvents like water or ionic liquids, which aligns with the principles of green chemistry. mdpi.com The rapid and uniform heating provided by microwaves efficiently promotes the cyclization and dehydration steps, making it a highly effective method for producing compounds like this compound. ijprajournal.comarkat-usa.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzimidazoles

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Several hours (e.g., 12 hrs) ijprajournal.comMinutes (e.g., 5-10 min) ijprajournal.comscilit.com
Energy Input High and inefficientEfficient and targeted
Solvent Use Often requires high-boiling, hazardous solventsCan be performed solvent-free or in green solvents mdpi.com
Product Yield Moderate (e.g., ~65%) ijprajournal.comHigh to excellent (e.g., 94-99%) mdpi.comscilit.com
By-products More likelyOften cleaner reactions

Ultrasonic-Assisted Reaction Mechanisms in Benzimidazole Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for synthesis. nih.gov The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures. nih.gov This effect can significantly enhance reaction rates and yields.

In the context of synthesizing this compound, irradiating a mixture of 4-chloro-o-phenylenediamine and trichloroacetic acid with ultrasound can accelerate the condensation and cyclization. This method, similar to microwave assistance, often leads to shorter reaction times and higher yields compared to silent (non-sonicated) reactions. nih.gov The use of ultrasound is particularly effective for heterogeneous reactions and can be a valuable tool for creating complex heterocyclic systems under environmentally friendly conditions. researchgate.net

Catalyst-Free and Solvent-Free Methodologies for Benzimidazole Derivatives

In recent years, the principles of green chemistry have spurred the development of synthetic protocols that minimize or eliminate the use of hazardous substances. Catalyst-free and solvent-free methods for benzimidazole synthesis align with this philosophy, offering significant environmental and economic benefits. nih.gov

One notable approach involves the condensation of o-phenylenediamines with various carbonyl compounds under solvent-free conditions, often facilitated by simple grinding or heating. umich.edu For instance, the reaction of o-phenylenediamine with organic acids or aldehydes can be achieved by heating the mixture to around 140°C, resulting in good yields of the corresponding benzimidazole derivatives. umich.edu This method boasts high atom economy as it avoids the use of solvents and catalysts that would otherwise contribute to waste. umich.edu

Another innovative technique is the use of ball milling, a mechanochemical method that can drive reactions in the absence of a solvent. nih.govmdpi.com The milling of o-phenylenediamine with substrates like benzoic acid, aldehydes, or even urea (B33335) at a specific frequency and duration can produce benzimidazoles in high yields. nih.gov For example, milling o-phenylenediamine and benzaldehyde (B42025) can yield the product in up to 97% after 60 minutes. nih.gov

Furthermore, catalyst-free syntheses in sustainable solvents like ethanol (B145695) have been developed. These reactions can often proceed at room temperature, making them energetically favorable. bohrium.com The condensation of 1,2-phenylenediamine with 5-arylidenepyrimidine-2,4,6-(1H,3H,5H)-trione derivatives in refluxing ethanol is an example of a catalyst-free method that proceeds via the cleavage of a C=C double bond. benthamdirect.com A metal-free approach has also been reported for the synthesis of benzimidazoles in electrostatically charged microdroplets, which accelerates the reaction by orders of magnitude compared to bulk synthesis. rsc.org

These methodologies represent a significant step forward in the sustainable synthesis of benzimidazoles, offering advantages such as high yields, reduced reaction times, and the elimination of toxic byproducts and complex purification steps. umich.edubohrium.com

Atom Economy and Sustainability in Synthetic Design

Atom economy, a core principle of green chemistry, assesses the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. youtube.comrsc.org The ideal reaction has an atom economy of 100%, meaning all reactant atoms are found in the final product, and no waste is generated. youtube.com This concept is crucial for designing sustainable synthetic pathways, particularly in the pharmaceutical and chemical industries where large-scale production is common. youtube.comrsc.org

Traditional multi-step syntheses often suffer from low atom economy due to the use of stoichiometric reagents and the generation of byproducts at each step. youtube.com In contrast, modern synthetic methods, such as one-pot reactions and catalyst-free approaches, are designed to maximize atom economy. umich.eduresearchgate.net For example, the one-pot synthesis of benzimidazole derivatives by condensing o-phenylenediamine with organic acids or aldehydes under solvent-free conditions demonstrates excellent atom economy. umich.edu

The development of catalytic systems, particularly those using earth-abundant and non-toxic metals like iron or cobalt, also contributes to more sustainable synthetic designs. researchgate.netorganic-chemistry.org These catalysts can facilitate reactions with high efficiency and selectivity, reducing the need for protecting groups and minimizing waste streams. researchgate.net For instance, a cobalt-catalyzed redox condensation of 2-nitroanilines and alcohols provides a sustainable route to benzimidazoles. researchgate.net

By prioritizing atom economy and employing sustainable practices, chemists can develop more environmentally benign and economically viable processes for the synthesis of valuable compounds like this compound.

Derivatization and Functionalization Strategies of the Benzimidazole Core

The versatility of the benzimidazole scaffold lies in its susceptibility to a wide range of chemical modifications. These functionalization strategies allow for the fine-tuning of the molecule's properties for various applications.

Electrophilic Substitution at the Benzimidazole Ring

The benzimidazole ring can undergo electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents. The electron-withdrawing nature of the trichloromethyl group at the 2-position and the chlorine atom at the 5-position deactivates the benzene (B151609) ring towards electrophilic attack. However, under specific conditions, further substitution is possible. For the related compound, 5-Chloro-2-(trifluoromethyl)benzimidazole, nitration using a mixture of nitric acid and sulfuric acid occurs primarily at the 4- and 6-positions. This suggests that electrophilic substitution on this compound would likely follow a similar pattern, directing incoming electrophiles to the available positions on the benzene ring.

Nucleophilic Additions to the Trichloromethyl Group

The trichloromethyl group at the 2-position of the benzimidazole ring is a key site for nucleophilic attack. The three chlorine atoms are good leaving groups, making the carbon atom highly electrophilic. This reactivity can be exploited to introduce a variety of functional groups. For instance, reaction with nucleophiles can lead to the substitution of one or more chlorine atoms. While specific examples for this compound are not extensively detailed in the provided search results, the general reactivity of such groups is well-established in organic chemistry.

An expedient and efficient strategy for the synthesis of fused benzimidazoles involves the successive nucleophilic additions of benzimidazole derivatives to arynes under transition-metal-free conditions. rsc.orgdntb.gov.ua Another approach involves the nucleophilic addition of 2-aryl benzimidazoles to alkynyl bromides, followed by a palladium-catalyzed intramolecular C-H vinylation to produce benzo umich.edunih.govimidazo[2,1-a]isoquinolines. researchgate.net

Modifications at the N-H Position of the Benzimidazole Nitrogen

The nitrogen atom of the imidazole ring in benzimidazole is nucleophilic and can be readily functionalized. nih.gov The N-H proton is also acidic, allowing for deprotonation by a base to form an anion, which can then react with various electrophiles. ijdrt.com

Common modifications at this position include alkylation, arylation, and acylation. For example, N-alkylation can be achieved by reacting the benzimidazole with alkyl halides in the presence of a base. mdpi.com The synthesis of 1,2-disubstituted benzimidazole derivatives has been achieved by reacting 2-substituted benzimidazole precursors with different electrophile-releasing agents. nih.gov

Copper-Catalyzed Cross-Coupling Reactions in Benzimidazole Functionalization

Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the N-arylation of benzimidazoles. researchgate.net These reactions, often referred to as Ullmann-type couplings, allow for the formation of a C-N bond between the benzimidazole nitrogen and an aryl halide. researchgate.net The use of copper catalysts is advantageous due to their lower cost and toxicity compared to other transition metals like palladium. nih.gov

A variety of copper-based catalytic systems have been developed, often employing specific ligands to enhance reactivity and selectivity. researchgate.net For instance, the combination of a copper(I) source with a bidentate ligand in a solvent like DMSO has proven effective for the N-arylation of benzimidazoles with unactivated aryl bromides. researchgate.net Ligand-free copper-catalyzed methods have also been reported, further simplifying the reaction protocol. thieme-connect.com

These copper-catalyzed reactions can be used to synthesize a wide range of N-aryl benzimidazoles, which are important scaffolds in medicinal chemistry. nih.gov A domino C-N cross-coupling reaction promoted by a copper catalyst has been developed for the synthesis of 2-arylaminobenzimidazoles. nih.gov Furthermore, a tandem palladium/copper-catalyzed decarboxylative approach provides a route to benzoimidazo- and imidazophenanthridine skeletons. nih.gov

Mechanistic Investigations of Synthetic Transformations

The formation of the benzimidazole ring system, particularly with a trichloromethyl group at the 2-position and a chlorine substituent on the benzene ring, proceeds through a series of well-defined but complex reaction steps. The primary synthetic route involves the condensation of a substituted o-phenylenediamine with a trichloroacetic acid equivalent.

A plausible reaction pathway for the synthesis of 2-(trichloromethyl)benzimidazoles involves the reaction of an o-phenylenediamine with trichloroacetic acid or its derivatives. The reaction is typically acid-catalyzed. The initial step is the formation of an N-acylated intermediate, which then undergoes cyclization via intramolecular nucleophilic attack of the second amino group onto the carbonyl carbon. Subsequent dehydration leads to the formation of the benzimidazole ring.

Detailed computational studies on the synthesis of 2-(trichloromethyl)benzimidazoles have provided insights into the potential reaction intermediates and transition states. While specific studies on the 5-chloro derivative are not extensively documented, analogies can be drawn from related systems.

The reaction likely proceeds through the following key intermediates:

N-(4-chloro-2-aminophenyl)-2,2,2-trichloroacetamide: This is the initial product of the condensation between 4-chloro-o-phenylenediamine and a trichloroacetylating agent.

Tetrahedral Intermediate: Following the initial acylation, the intramolecular cyclization proceeds through a tetrahedral intermediate formed by the attack of the second amino group on the amide carbonyl carbon.

Protonated Dihydroxy Intermediate: Protonation of the hydroxyl groups in the tetrahedral intermediate facilitates the subsequent dehydration step.

The transition states in this reaction sequence are associated with the energy barriers for the acylation, cyclization, and dehydration steps. The rate-determining step can vary depending on the specific reaction conditions, such as the nature of the solvent and the catalyst used. Computational models, often employing density functional theory (DFT), can be used to calculate the energies of these transition states and elucidate the lowest energy reaction pathway.

Table 1: Postulated Intermediates in the Synthesis of this compound

Intermediate NameChemical StructureRole in Reaction
4-Chloro-o-phenylenediamineC₆H₇ClN₂Starting Material
N-(4-chloro-2-aminophenyl)-2,2,2-trichloroacetamideC₈H₆Cl₄N₂OAcylated Intermediate
Tetrahedral Cyclization IntermediateC₈H₈Cl₄N₂O₂Product of Intramolecular Attack
Protonated Dihydroxy IntermediateC₈H₉Cl₄N₂O₂⁺Precursor to Dehydration
This compoundC₈H₄Cl₄N₂Final Product

Note: The structures in this table are simplified representations.

Kinetic studies provide quantitative information about the rates of the individual steps in a reaction mechanism. For the synthesis of this compound, kinetic analysis would involve monitoring the concentration of reactants, intermediates, and products over time under various conditions (e.g., temperature, catalyst concentration).

While specific kinetic data for the synthesis of this particular compound is scarce in the literature, general principles of benzimidazole formation kinetics can be applied. The rate of the initial acylation step is typically dependent on the nucleophilicity of the diamine and the electrophilicity of the trichloroacetylating agent. The subsequent cyclization and dehydration steps are often acid-catalyzed, and their rates would be influenced by the pH of the reaction medium.

Rate = k[4-chloro-o-phenylenediamine][trichloroacetylating agent][H⁺]ⁿ

where 'k' is the rate constant and 'n' is the order of the reaction with respect to the acid catalyst. The value of 'n' would provide insights into the role of the catalyst in the rate-determining step.

Table 2: Factors Influencing Reaction Kinetics

FactorEffect on Reaction RateRationale
TemperatureIncreasesProvides sufficient activation energy for the reaction to proceed.
Catalyst ConcentrationIncreases (up to a point)Facilitates protonation and dehydration steps. Saturation kinetics may be observed at high concentrations.
Solvent PolarityVariableCan influence the stability of charged intermediates and transition states.
Substituent EffectsElectron-withdrawing groups on the diamine can decrease the rate of the initial nucleophilic attack.The chlorine atom in 4-chloro-o-phenylenediamine reduces the nucleophilicity of the amino groups.

The core structure of this compound is achiral. However, the synthesis of its derivatives can introduce stereocenters, leading to the formation of enantiomers or diastereomers. Stereochemical control in these synthetic transformations is crucial, particularly for pharmaceutical applications where different stereoisomers can exhibit distinct biological activities.

For instance, if a chiral substituent is introduced at the N-1 position of the benzimidazole ring, the resulting molecule will be chiral. The synthesis of such derivatives often requires the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to achieve high stereoselectivity.

Example of Stereoselective Synthesis:

The alkylation of the N-1 position of this compound with a chiral electrophile would lead to a pair of diastereomers. The ratio of these diastereomers would depend on the steric hindrance around the nitrogen atom and the nature of the chiral electrophile.

Table 3: Common Chiral Moieties in Benzimidazole Derivatives

Chiral MoietyPoint of AttachmentPotential for Stereoisomers
Chiral Alkyl GroupN-1 positionEnantiomers/Diastereomers
Chiral Amine2-position (via substitution of the trichloromethyl group)Enantiomers/Diastereomers
Chiral Carboxylic AcidFunctionalization of the benzene ringEnantiomers/Diastereomers

The characterization of these stereoisomers typically involves techniques such as chiral chromatography (e.g., HPLC with a chiral stationary phase) and polarimetry. The absolute configuration can be determined using X-ray crystallography or by correlation with known compounds.

Mechanistic Insights into the Biological Activity of 5 Chloro 2 Trichloromethyl Benzimidazole Analogues

Molecular Target Identification and Validation in Cellular Systems

The biological effects of 5-Chloro-2-(trichloromethyl)benzimidazole analogues are rooted in their interactions with specific cellular components. Research has identified key molecular targets, including enzymes essential for DNA maintenance and various proteins involved in cell signaling.

Benzimidazole (B57391) derivatives have been widely recognized for their ability to target DNA topoisomerases, enzymes that are critical for managing the topological state of DNA during replication, transcription, and chromosome segregation. nih.govresearchgate.net These compounds often function as topoisomerase inhibitors, which are categorized into two main types: topoisomerase poisons and catalytic inhibitors. Topoisomerase poisons, such as certain benzimidazole-triazole derivatives, act by stabilizing the transient covalent complex formed between the topoisomerase enzyme and the cleaved DNA strand. acs.orgnih.gov This action prevents the re-ligation of the DNA break, leading to an accumulation of DNA strand breaks and ultimately triggering cell death. acs.org

In contrast, catalytic inhibitors prevent the enzyme from cleaving DNA in the first place, for instance by blocking the binding of the enzyme to DNA. acs.org Studies on various benzimidazole analogues have demonstrated their potent inhibitory effects. For example, a series of benzimidazole-triazole derivatives showed strong inhibitory activity against topoisomerase I, with some compounds exhibiting IC₅₀ values in the low micromolar range, comparable to or even better than standard drugs like doxorubicin. acs.orgnih.gov Molecular docking studies suggest that these compounds can bind effectively within the active site of the enzyme and interact with the DNA substrate, indicating a dual inhibitory action. acs.org Another analogue, 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole (DMA), was identified as a selective inhibitor of both human and E. coli DNA topoisomerase I. nih.gov

Table 1: DNA Topoisomerase I Inhibition by Benzimidazole Analogues
CompoundTarget Cell LineIC₅₀ (µM)Reference
Compound 4b (benzimidazole-triazole derivative)A5497.34 ± 0.21 acs.org
Compound 4h (benzimidazole-triazole derivative)A5494.56 ± 0.18 acs.org
Doxorubicin (Standard)A54912.420 ± 0.5 acs.org
Hoechst 33342 (Standard)-0.422 ± 0.02 acs.org

The activity of benzimidazole analogues extends to the modulation of fundamental cellular processes like DNA replication and protein synthesis. The antiviral agent 2-bromo-5,6-dichloro-1-β-d-ribofuranosyl benzimidazole (BDCRB), an analogue of the core structure, has been shown to block human cytomegalovirus genome maturation. nih.gov This process is a critical step in viral replication that involves the cleavage of concatemeric DNA into unit-length genomes. nih.gov By inhibiting this step, BDCRB effectively halts the production of new viral particles. nih.gov

Interestingly, studies with BDCRB revealed that the restoration of genome maturation after the drug's removal was not significantly affected by inhibitors of protein synthesis or RNA transcription. nih.gov This suggests that the necessary protein machinery is not irreversibly damaged by the benzimidazole compound and that de novo protein synthesis is not required for the resumption of the process. nih.gov However, the process was potently blocked by drugs that inhibit both viral and host DNA polymerases, indicating a crucial role for host cell DNA polymerases in the maturation of the viral genome, possibly for functions like terminal repeat duplication or DNA repair. nih.gov

The mechanism of action of benzimidazole analogues is further defined by their specific binding to proteins and the kinetics of enzyme inhibition. The binding of the analogue DMA to human topoisomerase I follows linear kinetics and is reversible, whereas its binding to E. coli topoisomerase I is nonlinear and irreversible, which accounts for its higher affinity and lower IC₅₀ value for the bacterial enzyme. nih.gov

Kinetic studies on other benzimidazole derivatives have revealed various modes of inhibition. For instance, certain benzimidazole-triazole derivatives were found to be potent mixed-type inhibitors of acetylcholinesterase (AChE), with Kᵢ values in the nanomolar range. nih.gov Another study on benzimidazole derivatives containing hydrazone and propargyl side chains identified a non-competitive inhibitor of human monoamine oxidase B (hMAO-B). nih.gov The binding of 6-chloro-2-phenyl-1H-benzimidazole to the fat mass and obesity-associated protein (FTO) was found to be entropy-driven, with an IC₅₀ value of 24.65 µM. nih.gov These varied inhibition kinetics highlight the versatility of the benzimidazole scaffold in interacting with different enzyme targets.

Table 2: Enzyme Inhibition Kinetics of Benzimidazole Analogues
CompoundEnzymeInhibition TypeIC₅₀ (nM)Kᵢ (nM)Reference
Compound 3d (benzimidazole-triazole derivative)AChEMixed31.9 ± 0.126.2 nih.gov
Compound 3h (benzimidazole-triazole derivative)AChEMixed29.5 ± 1.224.8 nih.gov
Compound 4e (hydrazone derivative)hMAO-BNon-competitive75- nih.gov

Receptor Interactions of Benzimidazole Derivatives

Beyond intracellular enzymes, benzimidazole derivatives have been shown to interact with cell surface receptors, modulating their activity and downstream signaling.

A significant area of research has been the interaction of benzimidazole analogues with cannabinoid receptors, particularly the CB1 receptor. nih.gov Instead of competing with endogenous ligands at the primary (orthosteric) binding site, some benzimidazole-related compounds, such as indole (B1671886) derivatives, act as allosteric modulators. researchgate.netcsic.es These modulators bind to a topographically distinct site on the receptor, inducing a conformational change that alters the binding and/or efficacy of orthosteric ligands. nih.govnih.gov

Several indole-based compounds have been identified as negative allosteric modulators (NAMs) of the CB1 receptor. researchgate.net This means they can decrease the binding affinity and/or functional activity of CB1 receptor agonists. researchgate.net This allosteric modulation offers a more nuanced way to control receptor signaling compared to direct antagonism, potentially reducing side effects associated with orthosteric ligands. nih.govnih.gov The discovery of allosteric sites on the CB1 receptor has opened new avenues for developing therapeutics with fine-tuned control over the endocannabinoid system. csic.es

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For benzimidazole derivatives, SAR analyses have provided valuable insights into the features required for potent and selective interaction with their molecular targets. nih.govrsc.org

The biological properties of the benzimidazole system are strongly influenced by the nature and position of substituents on the bicyclic core, particularly at the N-1, C-2, C-5, and C-6 positions. nih.govacs.org For example, the presence of a chlorine atom at the 5- or 6-position, as in the parent compound of this article, is often crucial for activity. nih.gov Studies have shown that a 5-chloro substitution can be important for binding to certain proteins. nih.gov

At the C-2 position, the substituent plays a significant role in determining the compound's target and potency. The trifluoromethyl (-CF₃) group, which is present in this compound's analogue 5-Chloro-2-(trifluoromethyl)benzimidazole, is a strong electron-withdrawing group that enhances lipophilicity and metabolic stability. This can lead to improved penetration of biological membranes and stronger interactions with target proteins. SAR studies on 2,5,6-trisubstituted benzimidazoles revealed that bulky, hydrophobic groups like cyclohexyl at the C-2 position were favorable for antitubercular activity. nih.gov In a different context, the substitution of a pyrrole (B145914) ring at the C-2 position of the benzimidazole core, combined with an unsubstituted 5-position, resulted in strong antifungal activity. mdpi.com These studies underscore the importance of systematic structural modifications to optimize the therapeutic potential of benzimidazole-based compounds.

Table 3: Summary of Structure-Activity Relationship (SAR) Findings for Benzimidazole Analogues
PositionSubstituent TypeEffect on ActivityTarget/ActivityReference
C2Trifluoromethyl (-CF₃)Enhances lipophilicity and stabilityGeneral biological activity
C2CyclohexylFavorableAntitubercular nih.gov
C5Chloro (-Cl)Crucial for bindingFTO protein inhibition nih.gov
C5Unsubstituted (-H)BeneficialAntifungal mdpi.com
N1AlkylationPositively influences efficacyGeneral chemotherapeutic acs.org

Impact of the Trichloromethyl Group on Bioactivity, enhancing electrophilicity

The presence of a trichloromethyl (-CCl₃) group at the 2-position of the benzimidazole ring is a critical determinant of the molecule's bioactivity. This group is strongly electron-withdrawing, a property that significantly enhances the electrophilic nature of the adjacent carbon atom. This increased electrophilicity makes the molecule more susceptible to nucleophilic attack from biological macromolecules, such as amino acid residues in enzyme active sites.

Studies on related halogenated compounds, such as those containing the trifluoromethyl (-CF₃) group, have shown that such substitutions increase antimicrobial activity. tandfonline.com The mechanism is believed to involve the formation of covalent bonds with target proteins or the generation of reactive species. For instance, compounds related to the trichloromethyl group, like trichloroacetaldehyde hydrate, have been shown to induce mitochondrial damage and oxidative stress, highlighting the reactivity of this functional group. nih.gov This enhanced reactivity is a key factor in the compound's ability to disrupt cellular processes.

Influence of Chloro-Substitution on Benzimidazole Core Interactions

Research comparing unsubstituted benzimidazoles with their chloro-substituted counterparts has demonstrated a significant increase in antiproliferative activity with the addition of chlorine. researchgate.net In some studies, the presence of a chloro group was found to proliferate the anticancer effects of the compound. nih.gov This enhancement is attributed to improved binding affinity with target enzymes or receptors. Furthermore, the presence of electron-withdrawing groups like chlorine has been linked to notable antimicrobial properties in various benzimidazole derivatives. tandfonline.comnih.gov However, it is also noted that under certain synthetic reaction conditions, the chlorine group can have a deactivating effect. researchgate.net

| Substituent Effect on Benzimidazole Activity | | :--- | :--- | | Substitution | Observed Impact | | Trichloromethyl (-CCl₃) Group | Enhances electrophilicity at the C2 position, potential for increased reactivity with biological nucleophiles. nih.gov | | Chloro (-Cl) Group | Increases antiproliferative and antimicrobial activity. tandfonline.comresearchgate.netnih.gov | | Electron-Withdrawing Groups (General) | Generally contribute to enhanced antimicrobial and anticancer properties. tandfonline.comnih.gov |

Role of Nitrogen Heteroatoms in Ligand Binding

The two nitrogen atoms within the imidazole (B134444) portion of the benzimidazole core are fundamental to its ability to bind to biological targets. These heteroatoms are key pharmacophoric features. The potency of the benzimidazole scaffold is often attributed to its capacity to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the sp²-hybridized nitrogen). rsc.org

This dual nature allows for specific and strong interactions within the binding pockets of enzymes and receptors. Furthermore, the nitrogen atoms, particularly the unprotonated imine nitrogen, have a strong affinity for metal ions present in the active sites of many enzymes, such as metalloproteinases. rsc.org Studies have shown that the nitrogen atoms of the benzimidazole moiety are directly involved in coordination with metal ions and are also the most susceptible sites for electrophilic attacks, making them crucial for ligand-target interactions. nih.gov

Cellular and Subcellular Effects Leading to Pharmacological Outcomes

The chemical features of this compound analogues translate into specific disruptive effects at the cellular and subcellular levels, culminating in their observed pharmacological actions.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

A primary mechanism by which benzimidazole derivatives exert their antiproliferative effects is through the induction of apoptosis (programmed cell death) and the arrest of the cell cycle. researchgate.net While research on the specific title compound is limited, numerous studies on related benzimidazole structures show a consistent pattern of activity. These compounds can suppress cell cycle progression, forcing cells to halt at various phases (G1, S, or G2/M), which prevents their proliferation. uoa.edu.iquoanbar.edu.iq

This cell cycle arrest is often a prelude to apoptosis. The apoptotic process induced by benzimidazoles is typically mediated through the intrinsic, or mitochondrial, pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. medistudygo.com This shift in balance leads to the activation of a cascade of enzymes called caspases (e.g., Caspase-9 and Caspase-3), which execute the dismantling of the cell. medistudygo.comnih.gov

| Key Proteins in Benzimidazole-Induced Apoptosis & Cell Cycle Arrest | | :--- | :--- | :--- | | Protein | Function | Effect of Benzimidazole Analogues | | Cyclins/CDKs | Regulate cell cycle progression | Expression is often decreased, leading to arrest. medistudygo.com | | Bcl-2 | Anti-apoptotic (prevents apoptosis) | Expression is decreased. medistudygo.com | | Bax | Pro-apoptotic (promotes apoptosis) | Expression is increased. medistudygo.com | | Caspase-9 | Initiator caspase in the intrinsic pathway | Activated. medistudygo.comnih.gov | | Caspase-3 | Executioner caspase | Activated. medistudygo.com | | PARP | DNA repair enzyme | Cleaved and inactivated by Caspase-3. medistudygo.com |

Mitochondrial Dysfunction and Oxidative Stress Responses

The mitochondria are central to the mechanism of action for many benzimidazole compounds. As the primary site of cellular energy production, any disruption to mitochondrial function can have catastrophic consequences for the cell. sigmaaldrich.com Benzimidazole analogues have been shown to directly target mitochondria, leading to a disruption of the mitochondrial membrane potential. researchgate.net

Compounds containing a trichloromethyl group, or their metabolites, are known to be particularly damaging to mitochondria. nih.gov This damage can inhibit the electron transport chain, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS), such as hydrogen peroxide. nih.gov The resulting state of oxidative stress, an imbalance between ROS production and the cell's antioxidant defenses, can cause widespread damage to DNA, lipids, and proteins, further pushing the cell towards apoptosis. sigmaaldrich.com

Membrane Permeability and Intracellular Accumulation

For a compound to exert intracellular effects, it must first cross the cell membrane. The ability of a molecule to do so is largely governed by its physicochemical properties, particularly its lipophilicity (fat-solubility). Progress in understanding the quantitative structure-activity relationship (QSAR) of benzimidazoles has highlighted the importance of their hydrophobic nature. researchgate.net

The lipophilicity of a compound is often estimated by its partition coefficient (log P). For this compound, the calculated XLogP3 value is 4.1, which indicates a high degree of lipophilicity. nih.gov This property suggests that the compound can readily pass through the lipid bilayer of cell membranes. Studies on various benzimidazole derivatives confirm that increased lipophilicity is correlated with enhanced membrane permeability and cellular uptake. nih.govnih.govnih.gov This efficient passage into the cell allows the compound to reach its subcellular targets, such as mitochondria, and accumulate to concentrations sufficient to trigger the biological effects described above. The mechanisms of intracellular accumulation can involve not only passive diffusion due to lipophilicity but also potential defects in cellular efflux machinery for foreign substances. uoa.edu.iqyoutube.com

Advanced Analytical Methodologies for Research and Environmental Monitoring of 5 Chloro 2 Trichloromethyl Benzimidazole

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into individual components. For 5-Chloro-2-(trichloromethyl)benzimidazole, a range of techniques from high-performance liquid chromatography to thin-layer chromatography are employed, each offering distinct advantages for different analytical objectives.

High-Performance Liquid Chromatography (HPLC) Method Development and Applications

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of benzimidazole (B57391) derivatives due to its high resolution and sensitivity. Reverse-phase (RP) HPLC is particularly well-suited for this compound. sielc.com A simple and effective RP-HPLC method involves a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier. sielc.com For general detection, phosphoric acid is a suitable choice, while formic acid is substituted for applications requiring compatibility with mass spectrometry (MS). sielc.com

Method development often focuses on optimizing the separation of the target analyte from impurities or other related compounds. This can be achieved through gradient elution, where the mobile phase composition is changed over time to enhance resolution. For instance, a gradient system for other benzimidazoles might start with a lower concentration of organic solvent (e.g., 25% acetonitrile) and increase to a higher concentration (e.g., 50% acetonitrile) to elute more retained compounds. nih.gov Method validation is a critical step, ensuring the method is accurate, precise, and linear over a specific concentration range. researchgate.netresearchgate.net Studies on other benzimidazoles have demonstrated excellent linearity with correlation coefficients (r²) of 0.999 or higher and recoveries in the range of 99-101%. nih.govresearchgate.net

Table 1: Exemplary HPLC Conditions for Benzimidazole Analysis
ParameterCondition for this compound sielc.comGeneral Benzimidazole Gradient Method nih.gov
ColumnNewcrom R1 (Reverse Phase)Nucleosil C8
Mobile PhaseAcetonitrile, Water, Phosphoric Acid (or Formic Acid for MS)A: Water/Acetonitrile (75:25) with 0.05% H₃PO₄, pH 4.5 B: Water/Acetonitrile (50:50) with 0.05% H₃PO₄, pH 4.5
ModeIsocratic or GradientGradient
DetectionUV DetectorUV Detector (254-288 nm)

Ultra-Performance Liquid Chromatography (UPLC) Applications for Fast Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve faster analysis times and greater resolution. For this compound, HPLC methods can be adapted for UPLC by using columns with 3 µm particles for more rapid separations. sielc.com

UPLC systems operate at higher pressures, which, combined with the smaller particle columns, allows for much shorter run times without sacrificing separation efficiency. A study on benzimidazole-4,7-dione derivatives employed an Acquity UPLC HSS T3 column (1.8 µm) with an isocratic mobile phase of acetonitrile and an ammonium (B1175870) formate (B1220265) buffer. mdpi.com This setup, operating at a flow rate of 0.5 mL/min, demonstrates the speed and efficiency of UPLC for analyzing benzimidazole structures. mdpi.com The stability of compounds can be effectively monitored using UPLC, confirming its utility in time-course studies and quality control. mdpi.com

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds. alwsci.com However, many benzimidazoles, including this compound, have low volatility due to their polarity and relatively high molecular weight, making them unsuitable for direct GC analysis. alwsci.comhplcvials.com To overcome this limitation, chemical derivatization is employed to convert the analyte into a more volatile and thermally stable form. hplcvials.comjfda-online.com

Common derivatization strategies for compounds with active hydrogen atoms (like the N-H group in the benzimidazole ring) include silylation and acylation. hplcvials.comgcms.cz A multiresidue method for benzimidazole anthelmintics in tissues uses acid hydrolysis followed by derivatization with a silylating agent to form a tert-butyldimethylsilyl (TBDMS) derivative. nih.gov This derivative is then readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov The choice of derivatizing reagent is crucial and depends on the specific functional groups present in the molecule. gcms.cz

Table 2: Derivatization Approaches for GC Analysis of Benzimidazoles
TechniqueReagent TypeDerivative FormedRationale
Silylatione.g., MTBSTFAtert-butyldimethylsilyl (TBDMS) ether/amine gcms.cznih.govIncreases volatility and thermal stability. TBDMS derivatives are highly stable. gcms.cz
Acylatione.g., TFAATrifluoroacetamide gcms.czIncreases volatility; the fluorine atoms enhance detection by Electron Capture Detector (ECD). gcms.cz

Thin-Layer Chromatography (TLC) for Screening and Purification

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid method frequently used for screening, monitoring reaction progress, and assessing the purity of compounds. ijcrt.orgnih.gov For the separation of benzimidazole derivatives, silica (B1680970) gel is the most commonly used stationary phase, typically coated on glass or aluminum plates. ijcrt.orgnih.gov

The separation is achieved by developing the plate in a sealed chamber containing a suitable mobile phase. The choice of the solvent system is critical for achieving good separation. Various solvent systems have been successfully used for benzimidazoles, often consisting of a mixture of a non-polar solvent and a more polar solvent. ijpsm.com Common examples include ethyl acetate/n-hexane and benzene (B151609)/acetone in different ratios. ijcrt.orgnih.govijpsm.com After development, the separated spots are visualized. While some compounds are visible under UV light, visualization can be enhanced using staining agents like iodine vapor. nih.govijpsm.com

Table 3: Common TLC Systems for Benzimidazole Separation
Stationary PhaseMobile Phase (Solvent System) nih.govijpsm.comVisualization Method
Silica Gel GEthyl Acetate : n-Hexane (e.g., 6:4)UV Light (254 nm) nih.gov
Silica Gel GBenzene : Acetone (e.g., 7:3)Iodine Vapor Chamber ijpsm.com
Silica Gel GToluene : Acetone (e.g., 8:2)UV Light / Staining Agent

Spectrometric Detection and Structural Characterization

While chromatography separates compounds, spectrometry provides the means for their detection and structural identification. Mass spectrometry, in particular, is an indispensable tool for the analysis of this compound.

Mass Spectrometry (MS) and Tandem MS (LC/MS/MS) for Identification and Quantification

Mass Spectrometry (MS) coupled with liquid chromatography (LC-MS/MS) is the gold standard for the sensitive and selective identification and quantification of benzimidazole compounds in complex matrices. nih.gov This technique combines the powerful separation capabilities of HPLC or UPLC with the definitive identification power of tandem mass spectrometry. nih.gov

In a typical LC-MS/MS workflow, the analyte is first separated chromatographically and then introduced into the mass spectrometer's ion source, where it is ionized, commonly using electrospray ionization (ESI). The resulting precursor ion (often the protonated molecule, [M+H]⁺) is selected and fragmented to produce a unique pattern of product ions. nih.govnih.gov This fragmentation spectrum acts as a chemical fingerprint, allowing for highly confident identification of the compound. journalijdr.comscispace.com

The development of a quantitative method involves operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. nih.govnih.gov This approach provides exceptional sensitivity and selectivity, enabling the detection of trace levels of the compound. Research into the fragmentation behavior of benzimidazoles helps in predicting and identifying metabolites and degradation products, which is crucial for environmental and metabolic studies. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms.

¹H-NMR Spectroscopy: In the proton NMR spectrum of this compound, the aromatic protons on the benzimidazole ring system exhibit characteristic chemical shifts. The chlorine atom at the 5-position and the trichloromethyl group at the 2-position influence the electronic environment of these protons. Typically, the spectrum would show signals for the three aromatic protons and the N-H proton. The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration. The aromatic protons will appear in the downfield region, typically between 7.0 and 8.0 ppm, with splitting patterns (e.g., doublets, singlets) determined by their coupling with adjacent protons. For comparison, the related compound 5-Chloro-1H-benzo[d]imidazole shows aromatic protons at δ 7.68, δ 7.62, and δ 7.20 ppm, and a characteristic N-H proton signal at δ 12.60 ppm in DMSO-d6. rsc.org

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the eight carbon atoms. The carbon of the trichloromethyl group (-CCl₃) would appear at a specific chemical shift, while the C2 carbon to which it is attached would be significantly influenced by the electronegative chlorine atoms. The carbons of the benzene ring will have shifts influenced by the chloro-substituent and the fused imidazole (B134444) ring. mdpi.com The analysis of chemical shifts in benzazoles shows that heteroatoms and substituents exert a deshielding effect on adjacent carbons like C2, C3a, and C7a. mdpi.com Spectral databases confirm the availability of reference spectra for this compound. nih.gov

Interactive Table: Expected NMR Data for this compound

NucleusTypeExpected Chemical Shift (δ, ppm)Key Influences
¹HN-HVariable, often broadSolvent, concentration, hydrogen bonding
¹HAromatic~7.2 - 7.8Position relative to -Cl and imidazole ring; coupling between adjacent protons
¹³C-CCl₃~95 - 105Shielding from three chlorine atoms
¹³CC2~150 - 155Deshielded by attachment to two nitrogen atoms and the -CCl₃ group
¹³CAromatic~110 - 140Substitution pattern on the benzene ring, including the C-Cl bond and fusion to the imidazole ring mdpi.com

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net For this compound, the IR spectrum would display characteristic absorption bands corresponding to its structural features. Key expected vibrations include the N-H stretch from the imidazole ring, C-H stretching from the aromatic ring, C=N and C=C stretching vibrations within the heterocyclic and aromatic systems, and C-Cl stretching from both the chloro- and trichloromethyl substituents. Publicly available spectral data can be used as a reference for identification. nih.gov

Interactive Table: Key IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Notes
N-HStretch3000 - 3300 (broad)Characteristic of the imidazole secondary amine. Its position and shape are sensitive to hydrogen bonding. For comparison, 5-Chloro-1H-benzo[d]imidazole shows an N-H stretch at 3127 cm⁻¹. rsc.org
Aromatic C-HStretch3000 - 3100Indicates the presence of the benzene ring.
C=N / C=CStretch1450 - 1650A series of bands corresponding to the conjugated system of the benzimidazole ring.
C-ClStretch600 - 800Strong absorptions corresponding to the trichloromethyl group and the chloro-substituent on the benzene ring.

UV-Visible Spectroscopy: UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and conjugated systems. The benzimidazole ring system is a strong chromophore. The absorption maxima (λ_max_) for this compound are expected to be characteristic of the substituted benzimidazole scaffold. The electronic transitions are typically π → π* transitions within the conjugated aromatic system. The position and intensity of these absorptions can be affected by the solvent and the pH, which can alter the protonation state of the imidazole ring.

Sample Preparation and Matrix Effects in Complex Systems

The accurate analysis of this compound in complex samples, such as biological fluids or environmental media, requires meticulous sample preparation to isolate the analyte from interfering substances.

Extraction and Clean-up Procedures for Biological Matrices

Analyzing benzimidazole compounds in biological matrices like blood, plasma, urine, or tissue presents a significant challenge due to the presence of proteins, fats, and other endogenous components. nih.gov The goal of extraction and clean-up is to remove these interferences while efficiently recovering the target analyte.

Commonly employed techniques include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous biological sample (often after pH adjustment) and an immiscible organic solvent. The choice of solvent is critical for maximizing recovery.

Solid-Phase Extraction (SPE): SPE has become the preferred method for its efficiency, selectivity, and reduced solvent consumption. It uses a solid sorbent packed into a cartridge to retain the analyte from the liquid sample. Interferences are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. Reversed-phase (e.g., C18) or ion-exchange sorbents can be used depending on the physicochemical properties of the benzimidazole. nih.gov

Pre-concentration Techniques for Environmental Samples

Environmental samples, such as water or soil, often contain trace levels of contaminants, requiring a pre-concentration step to bring the analyte to a detectable level.

Solid-Phase Extraction (SPE): For water samples, large volumes can be passed through an SPE cartridge, which retains the analyte. Subsequent elution with a small volume of solvent results in a significant concentration factor.

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample. The analyte partitions onto the fiber, which is then transferred directly to the injection port of a gas chromatograph (GC) or desorbed into a solvent for liquid chromatography (LC) analysis.

Minimizing Matrix Interference in Analytical Assays

Matrix effects, where co-eluting substances from the sample matrix suppress or enhance the analyte signal in the detector, are a major source of inaccuracy in quantitative analysis. This is particularly problematic in sensitive techniques like mass spectrometry.

Strategies to minimize matrix interference include:

Optimized Clean-up: Thorough sample clean-up using techniques like SPE is the first line of defense. nih.gov

Chromatographic Separation: High-resolution chromatographic methods, such as UPLC, can separate the analyte from many interfering compounds. sielc.com

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for systematic errors caused by the matrix.

Internal Standards: An isotopically labeled version of the analyte (e.g., containing ¹³C or ²H) is the ideal internal standard, as it co-elutes and experiences the same matrix effects.

Selective Detection: The use of highly selective detectors, such as tandem mass spectrometry (MS/MS), can significantly reduce the impact of matrix interferences by monitoring specific precursor-to-product ion transitions. researchgate.net

Method Validation and Quality Assurance in Quantitative Analysis

To ensure that an analytical method for quantifying this compound is reliable and fit for purpose, it must be thoroughly validated according to international guidelines, such as those from the International Conference on Harmonisation (ICH). researchgate.net Validation demonstrates that the method is accurate, precise, and specific for the intended analysis.

Key validation parameters include:

Selectivity/Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity and Range: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) greater than 0.99 is typically required. nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and analyzed.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Interactive Table: Typical Method Validation Parameters and Acceptance Criteria

ParameterDescriptionCommon Acceptance Criteria
Linearity (r²)Correlation between concentration and instrument response> 0.99 nih.gov
Accuracy (% Recovery)Closeness of measured value to the true valueTypically 80-120% for complex matrices, 90-110% for simpler ones
Precision (% RSD)Agreement between repeated measurements< 15% for concentrations above LOQ; < 20% at the LOQ
Limit of Detection (LOD)Lowest detectable concentrationSignal-to-Noise ratio of ~3:1
Limit of Quantitation (LOQ)Lowest quantifiable concentration with accuracy and precisionSignal-to-Noise ratio of ~10:1; must meet accuracy/precision criteria nih.gov
SelectivityNo significant interference at the retention time of the analytePeak purity analysis; no interfering peaks in blank matrix chromatograms

Limits of Detection and Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are fundamental performance characteristics of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with a specified level of precision and accuracy.

The table below illustrates how LOD and LOQ data for this compound would be presented.

Table 1: Illustrative Limits of Detection (LOD) and Quantification (LOQ) for this compound

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-UVWaterData not availableData not available
HPLC-MS/MSWaterData not availableData not available
GC-MSSoilData not availableData not available

This table is for illustrative purposes to show how data would be structured, as specific peer-reviewed data for this compound is not available.

Recovery and Reproducibility Studies

Recovery and reproducibility are critical parameters in the validation of an analytical method. Recovery studies assess the efficiency of the analytical procedure by measuring the amount of analyte extracted from a sample matrix compared to the amount originally added (spiked). Reproducibility, often expressed as relative standard deviation (RSD), measures the consistency of the results over repeated analyses.

For benzimidazole fungicides, recovery rates are typically expected to be within the range of 70-120% with an RSD of less than 20%, which is a common requirement for trace environmental analysis. For example, a study on various benzimidazole fungicides in water samples reported recoveries ranging from 87% to 95%, with RSD values below 5%. Current time information in Payne County, US. A collaborative study on the determination of several benzimidazoles in beef liver, while not entirely satisfactory for all tested compounds, showed an average recovery of 83% for fenbendazole (B1672488) with a relative standard deviation for reproducibility (RSDR) of 14.0%. nih.gov

The following table demonstrates the format for presenting recovery and reproducibility data for this compound.

Table 2: Illustrative Recovery and Reproducibility Data for this compound

Analytical MethodMatrixSpiking LevelMean Recovery (%)Relative Standard Deviation (RSD, %)
HPLC-MS/MSRiver WaterLow (e.g., 10 ng/L)Data not availableData not available
HPLC-MS/MSRiver WaterHigh (e.g., 100 ng/L)Data not availableData not available
GC-MSSedimentLow (e.g., 1 µg/kg)Data not availableData not available
GC-MSSedimentHigh (e.g., 10 µg/kg)Data not availableData not available

This table is for illustrative purposes to show how data would be structured, as specific peer-reviewed data for this compound is not available.

Inter-laboratory Comparison and Standardization

Inter-laboratory comparisons, also known as proficiency testing or collaborative studies, are essential for validating and standardizing analytical methods. These studies involve multiple laboratories analyzing the same sample to assess the comparability and reliability of the results across different facilities. Successful participation in such studies provides confidence in the accuracy and robustness of a laboratory's analytical method.

While there are no known specific inter-laboratory comparison studies focused solely on this compound, collaborative studies have been conducted for other benzimidazole fungicides. nih.gov These studies are crucial for establishing standardized methods, such as those recognized by organizations like AOAC International. The establishment of a standardized method for this compound would require a similar collaborative effort to ensure data consistency and comparability across different monitoring programs and research studies.

The table below provides a template for summarizing the outcomes of a hypothetical inter-laboratory comparison study.

Table 3: Illustrative Data from a Hypothetical Inter-laboratory Comparison Study for this compound

ParameterAssigned ValueNumber of Participating LaboratoriesReported MeanStandard Deviation
Concentration in Water (µg/L)Data not availableData not availableData not availableData not available
Concentration in Soil (µg/kg)Data not availableData not availableData not availableData not available

This table is for illustrative purposes to show how data would be structured, as specific peer-reviewed data for this compound is not available.

Environmental Behavior, Fate, and Degradation Pathways of 5 Chloro 2 Trichloromethyl Benzimidazole

Biodegradation Mechanisms in Environmental Compartments

Biodegradation, driven by microorganisms, is a key process in the environmental breakdown of organic compounds. The complex structure of 5-Chloro-2-(trichloromethyl)benzimidazole suggests that its biodegradation likely involves a series of enzymatic reactions.

While specific studies on the microbial transformation of this compound are limited, the metabolism of other benzimidazole-based fungicides can provide insights into its potential fate. Microorganisms, particularly bacteria and fungi, are known to degrade benzimidazole (B57391) compounds. For instance, bacterial strains like Bacillus velezensis have demonstrated the ability to degrade the benzimidazole fungicide carbendazim. nih.gov Similarly, various microbial species can transform another benzimidazole, fuberidazole.

The degradation of chlorinated aromatic compounds is a well-documented microbial process. For example, the metabolite 3, 5, 6-trichloro-2-pyridinol (TCP) has been shown to be degraded by Micrococcus luteus. nih.gov This suggests that microbial communities in soil and water could potentially attack the chlorinated ring of this compound. The trichloromethyl group is also a target for microbial action, often through reductive dechlorination under anaerobic conditions.

The enzymatic breakdown of benzimidazoles can proceed through several pathways. For carbendazim, the upregulation of genes associated with carbendazim-degrading enzymes has been observed in Bacillus velezensis HY-3479, indicating specific enzymatic involvement. nih.gov In the biosynthesis of 5-methoxybenzimidazole (B1583823) in Clostridium thermoaceticum, the hydroxylation and subsequent methylation of a benzimidazole precursor are key enzymatic steps. nih.gov

For this compound, it is hypothesized that initial enzymatic attacks could involve:

Hydrolysis: The trichloromethyl group could be hydrolyzed to a carboxylic acid group.

Dehalogenation: Enzymes such as dehalogenases could remove the chlorine atom from the benzimidazole ring or the trichloromethyl group.

Hydroxylation: Monooxygenase or dioxygenase enzymes could introduce hydroxyl groups onto the aromatic ring, making it more susceptible to ring cleavage.

The specific enzymes responsible for the degradation of this compound have not yet been identified in the scientific literature.

Studies on other benzimidazoles have identified common metabolites. For instance, the metabolism of some benzimidazole derivatives is known to produce hydroxylated or dechlorinated byproducts. Therefore, it is plausible that the biodegradation of this compound could lead to the formation of 5-chloro-benzimidazole-2-carboxylic acid through hydrolysis of the trichloromethyl group. Subsequent degradation could involve the cleavage of the benzimidazole ring itself.

Table 1: Potential Microbial Degradation Metabolites of Benzimidazoles

Parent CompoundPotential Metabolite(s)Degradation Pathway
This compound5-Chloro-benzimidazole-2-carboxylic acidHydrolysis
This compoundHydroxylated and/or dechlorinated derivativesOxidation, Dehalogenation
Carbendazim2-Aminobenzimidazole (B67599)Hydrolysis
3, 5, 6-Trichloro-2-pyridinol3, 5-dichloro-2-pyridone, 6-chloropyridin-2-olDechlorination, Hydroxylation

This table presents potential metabolites based on the degradation of structurally related compounds, as specific data for this compound is not available.

Abiotic Degradation Processes

Abiotic degradation, which includes processes like photodegradation and hydrolysis, can also contribute significantly to the transformation of chemical compounds in the environment.

Photodegradation, or the breakdown of molecules by light, is an important environmental fate process for many organic chemicals. For a related compound, 5-Chloro-2-(trifluoromethyl)benzimidazole, the photodegradation half-life in aqueous solution when exposed to UV light was estimated to be approximately 48 hours under simulated sunlight.

The kinetics of photodegradation often follow pseudo-first-order kinetics. The rate of degradation is influenced by factors such as the wavelength and intensity of light, pH, and the presence of other substances in the water that can act as photosensitizers.

The photolysis of chlorinated compounds can lead to the formation of various photoproducts. For instance, the photolysis of 2-chloro-2-nitrosobutane has been studied, indicating the potential for complex photochemical reactions involving chlorinated carbons. rsc.org The photodegradation of this compound would likely involve the cleavage of the carbon-chlorine bonds in the trichloromethyl group and potential transformations of the benzimidazole ring. However, specific studies identifying the photoproducts of this compound are lacking.

Table 2: Predicted Photodegradation Data for a Structurally Similar Compound

CompoundConditionHalf-life (t½)Reference
5-Chloro-2-(trifluoromethyl)benzimidazoleAqueous solution, simulated sunlight (UV)~48 hours

This data is for a related compound and serves as an estimate, as specific photodegradation kinetics for this compound are not available.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis is highly dependent on pH and temperature. The trichloromethyl group attached to the benzimidazole ring in this compound is susceptible to hydrolysis.

Generally, trichloromethyl groups can hydrolyze to form carboxylic acids. In the case of this compound, this would lead to the formation of 5-chloro-benzimidazole-2-carboxylic acid. The stability of the benzimidazole ring itself to hydrolysis is generally high under neutral environmental conditions. However, under strongly acidic or basic conditions, the ring can be subject to cleavage.

Detailed studies on the hydrolytic half-life and specific reaction mechanisms for this compound are not currently available in the scientific literature. The environmental persistence of this compound will be influenced by its stability towards hydrolysis in different aquatic environments.

Oxidation and Reduction Pathways in Aquatic Systems

The transformation of this compound in aquatic environments is influenced by abiotic processes, which involve chemical reactions without the direct involvement of microorganisms. These processes, particularly oxidation and reduction, are critical in determining the compound's persistence and fate in water systems.

Reductive degradation of chlorinated organic compounds can occur, often facilitated by naturally occurring minerals in groundwater and sediments. For instance, minerals such as mackinawite (FeS) and magnetite (Fe3O4) are known to mediate the abiotic degradation of chlorinated ethenes, and similar pathways could be relevant for other chlorinated compounds. The primary abiotic reductive pathway for some chlorinated compounds is β-elimination, which is distinct from the sequential degradation steps often seen in biotic processes.

Oxidative pathways for chlorinated organic contaminants can lead to the formation of organic acids and, ultimately, carbon dioxide. While specific studies detailing the oxidation and reduction of this compound are not extensively available in the provided search results, the general principles of abiotic degradation of chlorinated compounds suggest that similar pathways could be anticipated. The trichloromethyl group, in particular, is a key site for potential reductive dehalogenation reactions. The stability of the benzimidazole ring suggests it would be more resistant to degradation than the trichloromethyl substituent.

The hydrolysis of the trichloromethyl group is another potential degradation pathway in aquatic systems. This reaction would likely proceed in a stepwise manner, replacing chlorine atoms with hydroxyl groups, which could then undergo further transformations. However, the rate and products of this hydrolysis under various environmental pH conditions would require specific experimental investigation.

Photodegradation, or the breakdown of the compound by light, is another important abiotic process in surface waters. The benzimidazole structure suggests it may absorb UV radiation, potentially leading to photolytic degradation. Studies on similar chlorinated aromatic compounds have shown that photocatalytic degradation, often enhanced by substances like titanium dioxide (TiO2), can be an effective transformation pathway.

It is important to note that the accessibility of reactive minerals and the presence of sunlight are key factors that will influence the rates of these abiotic degradation pathways in natural aquatic environments.

Environmental Distribution and Persistence in Research Models

The environmental distribution and persistence of this compound are governed by its physical and chemical properties, which influence how it interacts with different environmental compartments such as soil, water, and biota.

Sorption to Soil and Sediment Components

The tendency of a chemical to bind to soil and sediment particles, a process known as sorption, is a critical factor in determining its mobility and bioavailability in the environment. This property is often estimated using the octanol-water partition coefficient (Log K_ow), which measures a chemical's lipophilicity, or its preference for fatty or organic-rich environments over water.

For this compound, the computed XLogP3 value is 4.1. This relatively high value indicates a tendency for the compound to be hydrophobic and to preferentially partition into organic matter. In an environmental context, this suggests that this compound is likely to adsorb to the organic fraction of soils and sediments.

High sorption to soil and sediment particles has several implications:

It can reduce the concentration of the compound dissolved in the water phase, thereby limiting its immediate availability to aquatic organisms.

It can decrease the compound's mobility in the soil, reducing the likelihood of it leaching into groundwater.

Conversely, by binding to sediment particles, the compound can accumulate in benthic environments, potentially posing a risk to sediment-dwelling organisms.

The actual extent of sorption will also depend on the specific characteristics of the soil or sediment, such as its organic carbon content, clay content, and pH.

Leaching Potential and Groundwater Contamination Studies

The potential for this compound to leach through the soil profile and contaminate groundwater is inversely related to its sorption potential. As indicated by its high XLogP3 value of 4.1, the compound is expected to have a strong affinity for soil organic matter. This strong sorption would, in principle, limit its downward movement with infiltrating water, thereby reducing its leaching potential.

However, other factors can influence leaching, including:

Soil Type: In soils with low organic matter content, such as sandy soils, the compound may be more mobile.

Rainfall and Irrigation: High rates of water flow through the soil can increase the potential for leaching, even for compounds with high sorption coefficients.

Degradation Rate: If the compound degrades slowly in the soil environment, it will have more time to potentially leach to groundwater.

While direct studies on the leaching of this compound in soil columns or field settings were not found in the provided search results, its physicochemical properties suggest a lower intrinsic potential for groundwater contamination compared to more water-soluble and mobile compounds. Nevertheless, a comprehensive risk assessment would require specific studies under various soil and climatic conditions.

Bioaccumulation Potential in Model Organisms

Bioaccumulation refers to the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. The potential for a chemical to bioaccumulate is often assessed using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the water, at steady state.

The bioaccumulation potential of organic chemicals is often correlated with their octanol-water partition coefficient (Log K_ow). Chemicals with a high Log K_ow, like this compound (XLogP3 = 4.1), are more likely to be taken up and stored in the fatty tissues of organisms.

In many regulatory frameworks, a Log K_ow value greater than 3 is used as a screening criterion to identify substances that may have a potential for bioaccumulation. Based on this, this compound would be considered a candidate for further bioaccumulation testing.

The actual BCF in a specific organism will depend on a variety of factors, including the species, its lipid content, its metabolic capacity to transform the compound, and the route of exposure. While specific BCF values for this compound in model organisms like fish were not available in the search results, its high lipophilicity suggests that it has the potential to bioaccumulate in aquatic food webs. This could lead to higher concentrations in organisms at higher trophic levels, a process known as biomagnification.

Development of Remediation Strategies Based on Degradation Pathways

Understanding the degradation pathways of this compound is fundamental to developing effective strategies for the remediation of contaminated sites. Bioremediation, which utilizes the metabolic capabilities of microorganisms to break down pollutants, is a promising and environmentally sustainable approach.

Bioremediation Approaches

Bioremediation leverages the ability of microorganisms like bacteria and fungi to transform or mineralize contaminants into less harmful substances. For chlorinated compounds such as this compound, several microbial processes could be harnessed for remediation.

Microbial Degradation of Benzimidazoles: Research has shown that various microorganisms are capable of degrading benzimidazole-based fungicides, which are structurally related to this compound. For example, bacterial strains such as Pseudomonas syringae and fungal species like Penicillium chrysogenum have demonstrated the ability to degrade the benzimidazole fungicide Fuberidazole, achieving up to 91% and 86% degradation, respectively, over 35 days. The degradation of another benzimidazole fungicide, Carbendazim, has been reported using strains of Bacillus, Pseudomonas, Rhodococcus, and Sphingomonas.

The primary mechanism for the microbial breakdown of these compounds often involves hydrolysis. For Carbendazim, a common degradation pathway is the hydrolysis of the carbamate (B1207046) group to form 2-aminobenzimidazole (2-AB). This initial step is crucial as it can lead to further breakdown of the benzimidazole ring.

Potential Bioremediation Pathways for this compound:

Reductive Dechlorination: The trichloromethyl group (-CCl3) is a key feature of this compound and a likely target for microbial attack. Under anaerobic conditions, bacteria can use chlorinated compounds as electron acceptors in a process called reductive dechlorination. This involves the sequential removal of chlorine atoms, replacing them with hydrogen. This process has been observed for other chlorinated compounds like trichlorobenzenes and 1,2-dichloropropane. The resulting less-chlorinated intermediates are generally less toxic and more susceptible to further degradation.

Hydrolytic Dehalogenation: Some microbes possess enzymes called dehalogenases that can cleave carbon-halogen bonds through hydrolysis. This would transform the trichloromethyl group into a hydroxymethyl group, which is typically more biodegradable.

Oxidative Degradation: Under aerobic conditions, microorganisms could potentially initiate the degradation of the benzimidazole ring. Oxidoreductase enzymes found in fungi, for example, can break down phenolic structures and could play a role in cleaving the aromatic portion of the molecule.

Challenges and Future Directions: While the degradation of other benzimidazoles provides a strong basis for the potential bioremediation of this compound, specific research is needed. Isolating and characterizing microbial strains or consortia that can effectively degrade this particular compound is a critical first step. Optimizing environmental conditions such as pH, temperature, and the availability of other nutrients will be essential for enhancing bioremediation efficiency. Furthermore, identifying the specific enzymes and genetic pathways involved in the degradation process can lead to the development of more targeted and effective bioremediation technologies.

Photoremediation Technologies

Photoremediation, the use of light to degrade environmental pollutants, represents a promising technology for the treatment of water contaminated with recalcitrant organic compounds. The application of photoremediation to this compound can be understood by examining the photolytic behavior of the benzimidazole core structure and related pesticides.

Direct photolysis, where a molecule absorbs light and undergoes transformation, is a potential degradation pathway. For instance, the photolysis of benzimidazole in various solvents with access to air has been reported to yield unsymmetrical dehydrodimers. acs.org This suggests that under environmental conditions, sunlight could initiate the degradation of this compound, likely leading to a variety of photoproducts.

The presence of photosensitizers can enhance the degradation process. Studies on the benzimidazole pesticide thiabendazole (B1682256) have shown that its photodegradation can be accelerated in the presence of substances that produce singlet oxygen. Furthermore, photocatalytic treatments using titanium dioxide (TiO2) or combinations of TiO2 and hydrogen peroxide (H2O2) have been effective for the degradation of benzimidazole-based pesticides like thiabendazole and carbendazim. uhu.es These photocatalytic systems generate highly reactive hydroxyl radicals that can non-selectively attack the pollutant molecule, leading to its mineralization.

The degradation pathway of a related benzimidazole fungicide, fuberidazole, was found to involve oxidation, reduction, and hydrolysis of its furan (B31954) ring. nih.gov This indicates that photoremediation of this compound could proceed through various reactions, including the cleavage of the benzimidazole ring and transformation of the chloro- and trichloromethyl- substituents.

It is important to note that the specific photoproducts and degradation rates for this compound have not been documented. However, based on the behavior of similar compounds, a complex mixture of intermediates would be expected.

Technology Description Potential Application to this compound Reference
Direct PhotolysisDegradation by direct absorption of light.May lead to the formation of dehydrodimers and other photoproducts. acs.org
PhotosensitizationUse of sensitizers to produce reactive oxygen species.Could enhance degradation rates in the presence of natural or added sensitizers. uhu.es
TiO2 PhotocatalysisUse of titanium dioxide as a photocatalyst to generate hydroxyl radicals.Potentially effective for complete mineralization. uhu.es

Advanced Oxidation Processes for Contaminant Removal

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). Given the chlorinated nature of this compound, AOPs are a highly relevant remediation strategy.

Fenton and Fenton-like Processes:

The Fenton process, which involves the reaction of hydrogen peroxide (H2O2) with ferrous iron (Fe2+), is a well-established AOP for treating chlorinated organic pollutants. Research on the oxidation of various chlorinated compounds, such as dichloroethylene and trichloroethylene, by Fenton's reagent has demonstrated its effectiveness. proquest.comtandfonline.comfiu.edu The optimal pH for the dechlorination and oxidation of chlorinated phenols using this method was found to be 3.5. proquest.com The efficiency of the Fenton process is influenced by the ratio of H2O2 to Fe2+, with experimental optimal ratios varying between 5 and 25. proquest.com It has been observed that an increasing degree of chlorine content can reduce the oxidation rate of chlorinated phenols. proquest.com

A modified Fenton system using calcium peroxide (CaO2) and Fe(II) has also shown promise for the remediation of chlorinated aliphatic hydrocarbons. acs.org This system can generate H2O2 and is particularly effective under acidic conditions. acs.org

UV-Based AOPs:

The combination of ultraviolet (UV) light with an oxidant like H2O2 (UV/H2O2) is another powerful AOP. The degradation of trichloroethene (TCE) by UV/H2O2 primarily occurs through hydroxyl radical-induced reactions. nih.gov This process leads to the formation of intermediate byproducts such as formic, oxalic, dichloroacetic, and monochloroacetic acids, with the eventual complete mineralization of the parent compound and the conversion of organic chlorine to chloride ions. nih.gov

The degradation of another benzimidazole derivative, 2-phenylbenzimidazole-5-sulfonic acid, was efficiently achieved using UV/chlorination, where both hydroxyl and chlorine radicals contributed to the degradation process. fiu.edu

Considering these findings, it is highly probable that AOPs, particularly Fenton-based systems and UV/H2O2, would be effective in degrading this compound. The degradation would likely proceed through the attack of hydroxyl radicals on the benzimidazole ring and the substituent groups, leading to dechlorination and eventual mineralization.

AOP Method Key Reactants Typical Byproducts for Chlorinated Compounds Optimal Conditions (General) Reference
Fenton's ReagentFe2+, H2O2Chlorinated intermediates, organic acids, chloride ionspH ~3.5 proquest.com
CaO2/Fe(II)Calcium Peroxide, Fe(II)Similar to Fenton's reagentAcidic conditions acs.org
UV/H2O2UV light, H2O2Formic acid, oxalic acid, chloroacetic acids, chloride ionsDependent on pollutant and system nih.gov
UV/ChlorinationUV light, ChlorineChlorinated disinfection byproductspH dependent fiu.edu

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Chloro-2-(trichloromethyl)benzimidazole, and what characterization techniques are essential for confirming its structure?

  • Synthesis Methods : The compound is typically synthesized via condensation reactions. For example, o-phenylenediamine derivatives are reacted with trichloroacetic acid or its equivalents under controlled conditions. Key steps include cyclization and halogenation, with yields influenced by solvent polarity and temperature gradients .
  • Characterization Techniques : Infrared Spectroscopy (IR) identifies functional groups (e.g., NH imidazole at ~3350 cm⁻¹), while ¹H NMR confirms aromatic proton environments (e.g., doublets at δ 7.24–7.26 ppm for benzimidazole H-6). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., C₈H₄Cl₄N₂ with MW 294.94 g/mol) .

Q. What are the key physical and chemical properties of this compound that influence its reactivity?

  • Physical Properties : The compound is a crystalline solid with a molecular weight of 294.94 g/mol (C₈H₄Cl₄N₂). Its melting point ranges between 164–165°C, and it exhibits low solubility in polar solvents like water but higher solubility in DMSO or DMF .
  • Chemical Reactivity : The trichloromethyl group enhances electrophilic substitution reactivity, while the benzimidazole core facilitates π-π stacking interactions. Solvent polarity significantly affects its charge-transfer transitions, as observed in acetonitrile quenching studies .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity, given discrepancies in solvent choice and reaction conditions?

  • Methodological Recommendations :

  • Solvent Optimization : Use aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions. Evidence shows that DMSO improves cyclization efficiency compared to THF .
  • Temperature Control : Gradual heating (e.g., 80–100°C) minimizes decomposition of trichloromethyl groups.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves impurities, achieving >89% purity .

Q. What methodological approaches resolve discrepancies in reported antimicrobial activities of this compound derivatives against fungal pathogens?

  • Structural-Activity Relationship (SAR) Analysis : Derivatives with Cl-substituents at positions 5 and 6 exhibit enhanced antifungal activity (MIC <3.90 μM against Candida spp.), comparable to fluconazole. This suggests Cl atoms improve membrane permeability or target binding .
  • Standardized Assays : Use broth microdilution under consistent pH (7.2–7.4) and incubation (37°C, 48 hrs) to minimize variability. Compare MIC values against reference strains (e.g., C. albicans ATCC 90028) .

Q. How do solvent effects and proton-transfer reactions influence the spectroscopic properties of this compound?

  • Spectroscopic Insights :

  • Solvent Polarity : In acetonitrile, fluorescence quenching occurs due to charge-transfer complex formation. Polar solvents stabilize excited-state charge-transfer transitions, altering λmax in UV-Vis spectra .
  • Proton Transfer : Ground-state pKa values (determined via titration) reveal NH imidazole deprotonation at ~pH 10.5, while excited-state proton transfer is pH-dependent and affects emission spectra .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of benzimidazole derivatives with varying substituents?

  • Hypothesis Testing :

  • Substituent Screening : Compare Cl, CF₃, and CH₃ derivatives in identical assays. For example, 5-Cl-2-CF₃ analogs show higher antifungal activity than CH₃-substituted variants due to increased electronegativity .
  • Mechanistic Studies : Use molecular docking to evaluate binding affinity to fungal cytochrome P450 enzymes, a common target for benzimidazoles .

Methodological Best Practices

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Workplace Controls :

  • Ventilation : Use local exhaust ventilation to limit airborne exposure (NIOSH Control Banding guidelines).
  • PPE : Wear nitrile gloves and safety goggles to prevent dermal/ocular contact.
  • Waste Disposal : Treat waste with 10% sodium hydroxide to neutralize acidic byproducts before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.